molecular formula C23H17Br2N3O7 B11544489 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11544489
M. Wt: 607.2 g/mol
InChI Key: WYEJIRNQKTWZKS-RPPGKUMJSA-N
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Description

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, nitro, and methoxy functional groups. These functional groups contribute to its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Bromination: Addition of bromine atoms to the aromatic ring.

    Acetylation: Formation of the acetamido group.

    Condensation: Formation of the imino group through condensation reactions.

    Esterification: Formation of the ester linkage between the phenyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Condensation: Formation of imines and amides through condensation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro and bromine groups can participate in redox reactions, while the acetamido and imino groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro functional groups but lacks the complex ester and imino linkages.

    4-Bromo-2-methoxyphenol: Contains the bromine and methoxy groups but lacks the nitro and acetamido functionalities.

    2-Bromo-4-nitrobenzoic acid: Similar in having bromine and nitro groups but differs in the overall structure and functional groups.

Uniqueness

4-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H17Br2N3O7

Molecular Weight

607.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17Br2N3O7/c1-33-21-10-14(6-8-20(21)35-23(30)16-4-2-3-5-17(16)24)12-26-27-22(29)13-34-19-9-7-15(28(31)32)11-18(19)25/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

WYEJIRNQKTWZKS-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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